molecular formula C21H16N2O4S B2751477 N-(3-carbamoyl-5-phenylthiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide CAS No. 941934-78-7

N-(3-carbamoyl-5-phenylthiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2751477
CAS No.: 941934-78-7
M. Wt: 392.43
InChI Key: MBXAHCHIMJERHC-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-5-phenylthiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. This compound has gained significant attention in scientific research due to its unique chemical structure and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and benzofuran intermediates, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include various acids, bases, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-5-phenylthiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-carbamoyl-5-phenylthiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-5-phenylthiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide
  • N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
  • N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide

Uniqueness

N-(3-carbamoyl-5-phenylthiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide stands out due to its unique combination of the thiophene and benzofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-carbamoyl-5-phenylthiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c1-26-15-9-5-8-13-10-16(27-18(13)15)20(25)23-21-14(19(22)24)11-17(28-21)12-6-3-2-4-7-12/h2-11H,1H3,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXAHCHIMJERHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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